Bis(3-methylphenyl)oxalate
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Overview
Description
Bis(3-methylphenyl)oxalate: is an organic compound with the molecular formula C16H14O4 . It is an ester derived from oxalic acid and 3-methylphenol (m-cresol). This compound is known for its applications in chemiluminescence, where it is used in glow sticks and other light-emitting devices.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(3-methylphenyl)oxalate can be synthesized through the esterification reaction between oxalic acid and 3-methylphenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Bis(3-methylphenyl)oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Bis(3-methylphenyl)oxalate is widely used in chemiluminescence studies. It serves as a key component in glow sticks, where it reacts with hydrogen peroxide to produce light.
Biology and Medicine: The compound’s chemiluminescent properties are utilized in various biological assays and diagnostic tests. It helps in detecting the presence of specific biomolecules by emitting light upon reaction.
Industry: In the industrial sector, this compound is used in the manufacturing of light-emitting devices and safety equipment. Its ability to produce light without an external power source makes it valuable in emergency lighting and signaling applications.
Mechanism of Action
The chemiluminescent reaction of bis(3-methylphenyl)oxalate involves the decomposition of the ester in the presence of hydrogen peroxide. This reaction produces an excited state intermediate, which releases energy in the form of visible light as it returns to the ground state. The molecular targets and pathways involved in this reaction are primarily the ester bonds and the peroxide molecules.
Comparison with Similar Compounds
- Bis(2,4-dinitrophenyl)oxalate
- Bis(2,4,6-trichlorophenyl)oxalate
- Bis(pentachlorophenyl)oxalate
Comparison: Bis(3-methylphenyl)oxalate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and chemiluminescent properties. Compared to other similar compounds, it offers a different wavelength of emitted light and varying stability under different conditions. This makes it suitable for specific applications where other compounds may not perform as effectively.
Properties
Molecular Formula |
C16H14O4 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
bis(4-methylphenyl) oxalate |
InChI |
InChI=1S/C16H14O4/c1-11-3-7-13(8-4-11)19-15(17)16(18)20-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
AHXJGDRTHIUPPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C(=O)OC2=CC=C(C=C2)C |
Origin of Product |
United States |
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